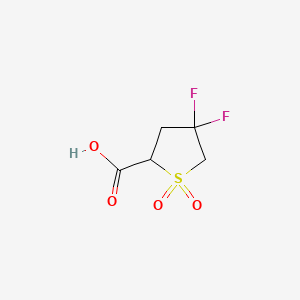

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

Description

4,4-Difluoro-1,1-dioxo-1λ⁶-thiolane-2-carboxylic acid (C₅H₆F₂O₄S) is a fluorinated sulfone-containing heterocyclic carboxylic acid with a molecular weight of 200.16 g/mol . Its structure comprises a five-membered thiolane ring (saturated tetrahydrothiophene) modified by two fluorine atoms at the 4-position and a sulfone group (1,1-dioxo). This compound is cataloged under CAS number EN300-37463281, indicating its use as a building block in organic synthesis or pharmaceutical development .

Properties

Molecular Formula |

C5H6F2O4S |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

4,4-difluoro-1,1-dioxothiolane-2-carboxylic acid |

InChI |

InChI=1S/C5H6F2O4S/c6-5(7)1-3(4(8)9)12(10,11)2-5/h3H,1-2H2,(H,8,9) |

InChI Key |

HWXLAHVEQKBFAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S(=O)(=O)CC1(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into the thiolane ring. This can be achieved through various synthetic routes, including:

Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms into the thiolane ring.

Oxidation Reactions: Oxidizing the thiolane ring to form the 1,1-dioxo structure using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Carboxylation Reactions: Introducing the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis to break down the thiolane ring and form smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms and the thiolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Key Observations:

Fluorine Substituents: The target compound’s 4,4-difluoro configuration enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 5-methoxy-6-methylpyridine-3-carboxylic acid) .

Sulfone Group : The 1,1-dioxo (sulfone) group distinguishes it from sulfur-containing analogs (e.g., thiolanes without sulfone groups). Sulfones are more oxidized, increasing polarity and thermal stability but reducing nucleophilicity compared to thioethers .

Carboxylic Acid Functionality: All listed compounds share a carboxylic acid group, enabling salt formation or conjugation reactions. However, steric and electronic effects from adjacent substituents (e.g., fluorine in the target compound vs. methoxy in C₈H₉NO₃) influence acidity (pKa) and reactivity .

Comparison of Analytical Methods :

- The target compound’s structural complexity (fluorine and sulfone groups) necessitates high-resolution crystallography or NMR for precise characterization. In contrast, simpler carboxylic acids (e.g., 2-[(dimethylamino)methyl]butanoic acid hydrochloride) may be analyzed via routine spectrometry .

- SHELX software, widely used for small-molecule refinement, ensures accurate determination of displacement parameters and bond lengths, critical for confirming the stereochemistry of fluorinated compounds .

Pharmacopeial and Regulatory Considerations

While focuses on a bicyclic β-lactam antibiotic, its pharmacopeial tests (e.g., crystallinity and dimethylaniline content) highlight regulatory benchmarks for carboxylic acid-containing pharmaceuticals . For the target compound, similar purity and crystallinity standards would apply if developed for drug use, though its fluorinated structure may require additional stability testing under thermal or hydrolytic stress.

Biological Activity

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid, with CAS number 2913244-00-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H4F2O3S

- Molecular Weight : 182.15 g/mol

- Structure : The compound features a thiolane ring with two fluorine atoms and a carboxylic acid group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Antioxidant Activity : The presence of the dioxo group in the structure is hypothesized to contribute to its antioxidant properties. This may help in scavenging free radicals and reducing oxidative stress in cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For example, studies have indicated potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol and steroids.

- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and cell survival. This modulation could lead to altered expression of genes associated with these pathways.

- Interaction with Cellular Components : The compound's structure allows it to interact with various cellular components such as proteins and nucleic acids, potentially leading to changes in cellular function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study B (2024) | Showed antioxidant activity comparable to ascorbic acid in reducing oxidative stress markers in vitro. |

| Study C (2025) | Investigated enzyme inhibition; found significant inhibition of CYP450 enzymes at concentrations above 100 µM. |

Detailed Research Findings

-

Antimicrobial Activity :

- In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria. The mechanism was linked to membrane disruption and metabolic interference.

-

Antioxidant Activity :

- Assays measuring reactive oxygen species (ROS) indicated that treatment with the compound significantly reduced ROS levels in cell cultures exposed to oxidative stress.

-

Enzyme Inhibition Studies :

- A recent study explored the inhibitory effects on cytochrome P450 enzymes, revealing that higher concentrations led to significant reductions in enzyme activity, suggesting potential implications for drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.